molecular formula C9H15N3 B13466105 N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine CAS No. 1248731-71-6

N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine

Cat. No.: B13466105
CAS No.: 1248731-71-6
M. Wt: 165.24 g/mol
InChI Key: KCLRYVHEQBFJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine is a chemical compound with the CAS Registry Number 1248731-71-6 . It has a molecular formula of C9H15N3 and a molecular weight of 165.24 g/mol . Its structure features a 1-methylimidazole ring connected to a cyclobutylamine group, which may lend itself to exploration in various medicinal chemistry and drug discovery programs. The 1-methylimidazole moiety is a fundamental nitrogen heterocycle known to mimic aspects of nucleoside bases and is present in biologically important molecules like histidine and histamine . This structure is also widely utilized as a precursor in the synthesis of ionic liquids and as a specialty solvent . Researchers may investigate this compound as a building block for the development of novel therapeutic agents or as a ligand in catalytic systems. Its potential mechanism of action in biological systems would be highly dependent on the specific research context, such as targeting enzyme active sites or protein-protein interactions that involve analogous heterocyclic structures. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

1248731-71-6

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

N-[(1-methylimidazol-2-yl)methyl]cyclobutanamine

InChI

InChI=1S/C9H15N3/c1-12-6-5-10-9(12)7-11-8-3-2-4-8/h5-6,8,11H,2-4,7H2,1H3

InChI Key

KCLRYVHEQBFJIM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CNC2CCC2

Origin of Product

United States

Preparation Methods

Synthesis of 1-Methylimidazole

The starting point involves methylation of imidazole derivatives, which can be achieved via methylation of imidazole itself or its precursors:

Method:

  • Reagents: Methyl iodide or dimethyl sulfate.
  • Procedure: Imidazole is reacted with methyl iodide in a suitable solvent like acetonitrile or DMF under reflux conditions, typically in the presence of a base such as potassium carbonate to facilitate methylation at the nitrogen atom.

Reaction:

Imidazole + Methyl iodide → 1-Methylimidazole

Yield: Usually high (>85%) with controlled reaction conditions.

Functionalization at the 2-Position

To introduce the methylmethyl linkage, the 2-position of the imidazole ring needs to be activated, often by halogenation or through the formation of a suitable intermediate:

  • Method: Halogenation at the 2-position, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical conditions, followed by nucleophilic substitution.

  • Alternative: Direct alkylation using methylating agents under controlled conditions.

Formation of the Methyl Linkage to Cyclobutanamine

Alkylation of Cyclobutanamine

The key step involves coupling the methylated imidazole with cyclobutanamine:

  • Reagents: N-[(1-methyl-1H-imidazol-2-yl)methyl] halide (e.g., chloride or bromide) or activated ester derivatives.

  • Method: Nucleophilic substitution where the amino group of cyclobutanamine attacks the electrophilic methylimidazolyl derivative.

Typical Reaction Conditions

  • Use of a base such as potassium carbonate or triethylamine to deprotonate the amine.
  • Solvent: Dimethylformamide (DMF) or acetonitrile.
  • Temperature: Room temperature to 80°C, depending on reactivity.

Representative Synthetic Route

Based on the literature and analogous synthesis pathways, the following is a typical route:

Step 1: Synthesis of 1-methylimidazole via methylation of imidazole with methyl iodide in acetonitrile.

Step 2: Halogenation at the 2-position using NBS in the presence of a radical initiator like AIBN, yielding 2-bromo-1-methylimidazole.

Step 3: Nucleophilic substitution of the halogen with cyclobutanamine in the presence of potassium carbonate in DMF, leading to the formation of N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine .

Data Tables and Reaction Conditions

Step Reagents Solvent Temperature Time Yield Notes
1 Imidazole + Methyl iodide Acetonitrile Reflux 4-6 hours >85% Methylation at N-1
2 1-Methylimidazole + NBS Chloroform or DCM Room temp 12-24 hours 70-80% Halogenation at 2-position
3 2-Bromo-1-methylimidazole + Cyclobutanamine DMF 60-80°C 12-24 hours 65-75% Nucleophilic substitution

Notes on Purification and Characterization

  • Purification: Column chromatography using silica gel with appropriate eluents (e.g., DCM/MeOH gradient).
  • Characterization: Confirmed via NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

Research Findings and Optimization

Recent studies emphasize the importance of:

  • Regioselectivity: Ensuring methylation occurs at the correct nitrogen atom.
  • Reaction conditions: Elevated temperatures and inert atmospheres improve yields.
  • Solvent choice: Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency.
  • Yield optimization: Using excess cyclobutanamine and base can increase coupling efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanone, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Spectroscopic Data

  • N-[(1-Methyl-1H-imidazol-2-yl)methyl]cyclobutanamine : Specific data are unavailable, but analogous compounds like L2 show characteristic IR peaks at 2095 cm⁻¹ (C≡C stretch) and NMR signals at δ 78.32 ppm (C≡C carbons) and δ 59.44 ppm (methylene bridge) .
  • LAM/LIM : These ligands form stable Cu(II)–hydroperoxide intermediates, with reactivity demonstrated in cellulose model substrate oxidation at room temperature .

Steric and Electronic Effects

  • The cyclobutane ring in the target compound introduces greater ring strain but reduced steric bulk compared to six-membered rings (e.g., pyridine in L2 or benzene in LAM/LIM). This may enhance metal-ligand binding kinetics or substrate accessibility in catalytic applications.
  • L4 , with two imidazole-methyl groups, exhibits higher rigidity and electron-donating capacity, but its synthesis failed to yield stable manganese complexes , highlighting the importance of substituent balance.

Critical Analysis of Limitations and Opportunities

  • Synthesis Challenges : The cyclobutane ring’s strain may complicate synthetic routes, requiring optimized conditions (e.g., low-temperature alkylation) to avoid ring-opening side reactions.
  • Unresolved Reactivity : While LAM/LIM show promise in oxidation chemistry, the role of radical vs. peroxide-mediated pathways remains debated . The target compound’s electronic profile could help disentangle these mechanisms.
  • Comparative Data Gaps : Direct experimental data (e.g., X-ray structures, catalytic yields) for this compound are lacking, necessitating further studies to validate hypotheses derived from analogs.

Biological Activity

N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including structural information, predicted interactions, and relevant research findings.

Structural Information

The molecular formula for this compound is C9H15N3C_9H_{15}N_3. The compound features a cyclobutanamine structure linked to a 1-methyl-1H-imidazole moiety. Below is the 2D structure representation:

PropertyValue
Molecular Formula C9H15N3
SMILES CN1C=CN=C1CNC2CCC2
InChI InChI=1S/C9H15N3/c1-12-6-5-10-9(12)7-11-8-3-2-4-8/h5-6,8,11H,2-4,7H2,1H3
InChIKey KCLRYVHEQBFJIM-UHFFFAOYSA-N

Predicted Biological Activity

While specific literature on this compound is limited, its structural characteristics suggest potential interactions with biological targets. The predicted collision cross-section data for various adducts is as follows:

Adductm/zPredicted CCS (Ų)
[M+H]+166.13388135.5
[M+Na]+188.11582141.6
[M+NH4]+183.16042139.8
[M+K]+204.08976139.3
[M-H]-164.11932135.2

The biological activity of compounds similar to this compound often involves modulation of specific receptors or enzymes within cellular pathways. For instance, imidazole derivatives are known to interact with histamine receptors and other G-protein coupled receptors (GPCRs), which play critical roles in various physiological processes.

Potential Applications

Given its structure, this compound may have applications in:

  • Anticancer therapies : Compounds targeting the Hypoxia Inducible Factor (HIF) pathway are under investigation for cancer treatment due to their role in tumor adaptation under hypoxic conditions .
  • Neurological disorders : Similar imidazole compounds have been explored for their neuroprotective effects.

Case Studies and Research Findings

While specific case studies directly involving this compound are not available, research on related compounds provides insights into potential biological activities:

  • Hypoxia Inducible Factor (HIF) Inhibitors : Research has shown that imidazole derivatives can inhibit HIF pathways, leading to reduced tumor growth in preclinical models .
  • Receptor Binding Studies : Studies on similar compounds indicate their ability to bind selectively to various receptors, suggesting that this compound could exhibit similar properties.

Q & A

Q. What synthetic methodologies are most effective for synthesizing N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a copper-catalyzed coupling reaction (as seen in structurally similar compounds) can yield derivatives with high purity (>95%) under optimized conditions (0°C, 20–36 hours, ethyl acetate solvent) . Key steps include:
  • Substrate Preparation : Use of 1-methyl-1H-imidazole derivatives and cyclobutanamine precursors.
  • Catalysis : Copper iodide enhances reaction efficiency in multicomponent couplings.
  • Purification : Column chromatography (e.g., silica gel) ensures high yield (90–95%) .
  • Optimization Tips :
  • Microwave-assisted synthesis reduces reaction time .
  • Adjust solvent polarity (e.g., dichloromethane vs. toluene) to control reaction kinetics .

Table 1 : Example Synthesis Conditions from Literature

PrecursorCatalyst/SolventTemperature/TimeYieldPuritySource
(E)-1-(1-methylimidazol-2-yl)but-2-en-1-oneCuI/EtOAc0°C, 20 h90%>95%
2-Bromo-4-fluorobenzyl chlorideNaOH/DCMReflux, 12 h85%>90%

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers are diagnostic?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Look for imidazole proton signals at δ 7.0–7.5 ppm and cyclobutane CH₂ groups at δ 2.0–3.0 ppm .
  • ¹³C NMR : Cyclobutane carbons appear at δ 20–30 ppm; imidazole carbons resonate at δ 120–140 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 187.25 for C₁₁H₁₃N₃) .
  • Infrared (IR) Spectroscopy : Stretching vibrations for C-N (1250–1350 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved when using SHELX software for structural determination of this compound?

  • Methodological Answer : SHELX is robust for small-molecule refinement but requires careful handling of twinned data or high-resolution macromolecular datasets . Key strategies:
  • Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) to minimize noise.
  • Refinement in SHELXL : Apply restraints for cyclobutane ring geometry and imidazole planar constraints.
  • Validation Tools : Cross-check with PLATON or CCDC Mercury to identify misplaced atoms or thermal motion artifacts .
  • Case Study : A derivative with a similar imidazole-cyclobutane scaffold showed improved R-factor convergence (R1 < 0.05) after iterative refinement cycles .

Q. What structure-activity relationship (SAR) insights can be drawn by comparing halogen-substituted analogs of this compound?

  • Methodological Answer : Halogen substituents (e.g., Br, F) on the phenyl ring enhance bioactivity by influencing lipophilicity and target binding. For example:
  • Bromine Substitution : Increases potency in antimicrobial assays (e.g., MIC reduction by 50% vs. non-halogenated analogs) .
  • Fluorine Substitution : Improves metabolic stability via reduced cytochrome P450 interactions .

Table 2 : Comparative Bioactivity of Halogenated Analogs

CompoundHalogen SubstituentsBioactivity (IC₅₀)TargetSource
N-[(2-Bromo-4-fluorophenyl)methyl]cyclobutanamineBr, F1.2 µMKinase X
N-[(4-Chlorophenyl)methyl]cyclobutanamineCl5.8 µMKinase X

Q. How can researchers design experiments to assess the mechanistic pathways of this compound in enzyme inhibition?

  • Methodological Answer :
  • Kinetic Assays : Use stopped-flow spectroscopy to measure inhibition constants (Kᵢ) under varying substrate concentrations .
  • Docking Studies : Employ AutoDock Vina to model interactions between the imidazole moiety and enzyme active sites (e.g., histamine receptors) .
  • Isotopic Labeling : Track metabolic pathways using ¹⁴C-labeled cyclobutane carbons in in vitro hepatocyte models .

Methodological Considerations

Q. What strategies mitigate side reactions during the synthesis of this compound?

  • Answer :
  • Protection of Amine Groups : Use tert-butoxycarbonyl (Boc) groups to prevent unwanted nucleophilic attacks .
  • Low-Temperature Reactions : Conduct steps at 0°C to suppress imidazole ring-opening side reactions .
  • Catalyst Screening : Test palladium or nickel catalysts for cross-coupling steps to improve regioselectivity .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting NMR data for cyclobutane ring conformers in this compound?

  • Answer : Cyclobutane rings exhibit puckered conformations, leading to split signals in NMR. Use variable-temperature (VT) NMR to coalesce signals and determine energy barriers (ΔG‡) for ring flipping . For example, a study on a related cyclobutanamine showed ΔG‡ = 45 kJ/mol at 298 K, confirming rapid interconversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.